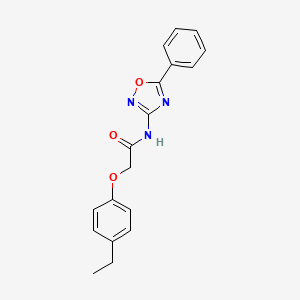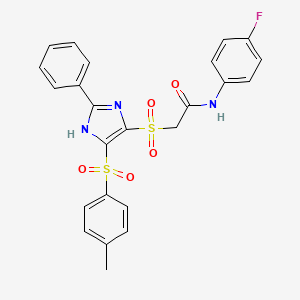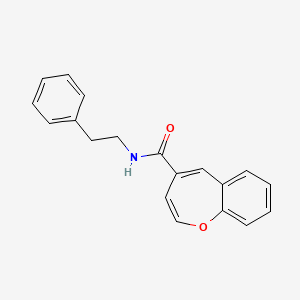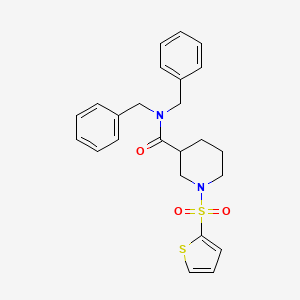![molecular formula C25H27N3O4 B11334314 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334314.png)
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological properties, making it a valuable molecule for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the trimethoxyphenyl group is introduced using a suitable nucleophile.
Attachment of the 4-Ethylphenyl Group: The final step involves the coupling of the 4-ethylphenyl group to the quinazolinone core, which can be accomplished using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cell division and survival. For instance, it can bind to the colchicine binding site on tubulin, preventing microtubule polymerization and thus inhibiting cell division. Additionally, it may interact with other molecular targets such as heat shock proteins and kinases, disrupting various signaling pathways essential for cancer cell survival .
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Podophyllotoxin: Another compound that targets microtubules.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of the quinazolinone core and the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This combination allows for more potent and selective interactions with biological targets, making it a promising candidate for further development in medicinal chemistry .
特性
分子式 |
C25H27N3O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
2-(4-ethylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N3O4/c1-5-15-6-8-18(9-7-15)27-25-26-14-19-20(28-25)10-16(11-21(19)29)17-12-22(30-2)24(32-4)23(13-17)31-3/h6-9,12-14,16H,5,10-11H2,1-4H3,(H,26,27,28) |
InChIキー |
NMKXFTKAMDCXKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11334232.png)
![4-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11334233.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334245.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11334257.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11334272.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide](/img/structure/B11334290.png)
![1,7-dimethyl-3-phenacyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334298.png)
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11334309.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334310.png)
![4-(3-bromophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11334323.png)

